![molecular formula C19H20N4O3 B2972770 N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 941982-74-7](/img/structure/B2972770.png)
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide, commonly known as OPPO, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. OPPO is a small molecule inhibitor that selectively targets the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2. This interaction plays a crucial role in the activation of STAT3, which is known to be involved in various cellular processes such as cell proliferation, differentiation, and survival.
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its potential as an antimicrobial agent. In particular, derivatives of this compound have shown high activity against Staphylococcus aureus and Klebsiella pneumoniae , with minimum inhibitory concentrations (MICs) comparable to that of ciprofloxacin . This suggests its potential use in developing new antibiotics to combat resistant bacterial strains.
Larvicidal Activity
Research indicates that certain imidazole derivatives of the compound exhibit significant larvicidal properties. One study demonstrated that these derivatives could be more effective than permethrin, a commonly used insecticide, in targeting Culex quinquefasciatus larvae . This points to its application in controlling mosquito populations and preventing vector-borne diseases.
Antifungal Applications
Some derivatives have been found to be more effective than clotrimazole, a commercial antifungal drug, in inhibiting the growth of Candida albicans . This highlights the compound’s potential in the treatment of fungal infections and as a lead molecule for developing new antifungal agents.
Molecular Docking Studies
The compound and its derivatives have been subjected to molecular docking studies to assess their binding affinities with various proteins. For instance, one derivative showed a higher binding affinity for the 1BDD protein than ciprofloxacin, suggesting a strong potential for drug development .
Drug Development Intermediate
The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are crucial in drug development. It has been used in the preparation of novel polymorphs and intermediates for pharmaceutical applications .
properties
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-17-6-1-2-11-23(17)16-5-3-4-15(12-16)22-19(26)18(25)21-13-14-7-9-20-10-8-14/h3-5,7-10,12H,1-2,6,11,13H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVPLCGPFOCYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.